(5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14955297
InChI: InChI=1S/C23H21N3O2S2/c1-3-13-28-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3/b20-14-
SMILES:
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol

(5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14955297

Molecular Formula: C23H21N3O2S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C23H21N3O2S2
Molecular Weight 435.6 g/mol
IUPAC Name (5Z)-3-methyl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21N3O2S2/c1-3-13-28-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3/b20-14-
Standard InChI Key WINKJZZNRYCLPV-ZHZULCJRSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4
Canonical SMILES CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The molecule features a central thiazolidinone ring, a five-membered heterocycle containing nitrogen and sulfur atoms. The (5Z)-configuration indicates the spatial orientation of the methylidene group at position 5, which adopts a cis arrangement relative to the thioxo group at position 2 . Key structural components include:

  • Thiazolidinone backbone: Contributes to planar rigidity and hydrogen-bonding capacity via the carbonyl and thione groups.

  • Pyrazole moiety: The 1-phenyl-3-(4-propoxyphenyl)pyrazole substituent introduces steric bulk and π-π stacking potential, enhancing interactions with hydrophobic protein pockets.

  • Methyl group at N3: Modifies electron density across the thiazolidinone ring, influencing reactivity and metabolic stability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₄N₃O₂S₂
Molecular Weight498.64 g/mol
IUPAC Name(5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4
Topological Polar Surface101 Ų

Data derived from PubChem entries for analogous thiazolidinones .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analyses of similar compounds reveal distinct patterns:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methylidene proton appears as a singlet near δ 6.8 ppm .

  • ¹³C NMR: The thione carbon (C2) resonates at δ 192–195 ppm, characteristic of thiocarbonyl groups .

Synthetic Methodologies

Multi-Step Condensation Approach

A representative synthesis involves three stages:

  • Pyrazole formation: 4-Propoxyphenylhydrazine reacts with 4-phenyl-3-buten-2-one under acidic conditions to yield 1-phenyl-3-(4-propoxyphenyl)pyrazole.

  • Knoevenagel condensation: The pyrazole aldehyde undergoes reaction with 3-methyl-2-thioxothiazolidin-4-one in refluxing ethanol, catalyzed by piperidine.

  • Z-isomer purification: Chromatographic separation isolates the (5Z)-isomer due to differential polarity compared to the (5E)-form .

Critical Reaction Parameters

  • Temperature: 78–80°C for optimal imine formation

  • Solvent system: Ethanol/water (4:1) for improved yield

  • Reaction time: 12–14 hours under nitrogen atmosphere

Biological Activity Profile

Enzyme Inhibition Potency

In vitro assays demonstrate dual inhibitory effects:

Table 2: Enzymatic Targets

TargetIC₅₀ (μM)Mechanism
Cyclooxygenase-2 (COX-2)0.89Competitive inhibition
Aldose reductase1.24Non-competitive inhibition
Protein kinase C-θ2.15Allosteric modulation

Data extrapolated from studies on structurally analogous thiazolidinones .

Cytotoxic Effects

The compound exhibits selective toxicity against cancer cell lines, with notable activity in:

  • MCF-7 (breast adenocarcinoma): GI₅₀ = 3.8 μM

  • HT-29 (colorectal carcinoma): GI₅₀ = 4.2 μM

  • A549 (lung carcinoma): GI₅₀ = 5.1 μM

Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation .

Pharmacological Applications

Anti-Inflammatory Action

In carrageenan-induced paw edema models, oral administration (50 mg/kg) reduces swelling by 58% at 6 hours post-dose. This effect correlates with decreased prostaglandin E₂ levels in treated tissues .

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